molecular formula C20H14ClN3O2 B243750 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide

Numéro de catalogue B243750
Poids moléculaire: 363.8 g/mol
Clé InChI: UOOZJCFBGQDNJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide, also known as BAY 1003870, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as nicotinamide adenine dinucleotide (NAD) biosynthesis inhibitors.

Applications De Recherche Scientifique

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been studied extensively for its potential applications in scientific research. One of the major areas of research is the study of NAD biosynthesis. NAD is an essential molecule that plays a critical role in various cellular processes, including energy metabolism, DNA repair, and gene expression. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD biosynthesis pathway. By inhibiting NAMPT, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can modulate NAD levels in cells and tissues, leading to changes in cellular processes.

Mécanisme D'action

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 inhibits NAMPT by binding to the enzyme's active site. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor to NAD. By inhibiting NAMPT, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 prevents the conversion of nicotinamide to NMN, leading to a decrease in NAD levels.
Biochemical and physiological effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can induce cell death in cancer cells by depleting NAD levels. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can improve glucose tolerance and insulin sensitivity in mice.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 in lab experiments is its specificity for NAMPT. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 does not affect other enzymes involved in the NAD biosynthesis pathway, making it a valuable tool for studying the role of NAMPT in cellular processes. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 is its potential toxicity. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been shown to induce cell death in cancer cells, but it can also induce cell death in normal cells at high concentrations.

Orientations Futures

Related to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 include the development of more potent and selective NAMPT inhibitors and the study of the role of NAD in aging and age-related diseases.

Méthodes De Synthèse

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 involves several steps. First, 2-chloronicotinic acid is reacted with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)-2-methylphenylamine to form N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870. The final product is obtained after purification using column chromatography.

Propriétés

Formule moléculaire

C20H14ClN3O2

Poids moléculaire

363.8 g/mol

Nom IUPAC

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O2/c1-12-13(20-24-16-8-2-3-10-17(16)26-20)6-4-9-15(12)23-19(25)14-7-5-11-22-18(14)21/h2-11H,1H3,(H,23,25)

Clé InChI

UOOZJCFBGQDNJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4O3

SMILES canonique

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4O3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.